molecular formula C24H23NO4 B14996528 2-phenoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

2-phenoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B14996528
M. Wt: 389.4 g/mol
InChI Key: VDKQVFWCRVGXRS-UHFFFAOYSA-N
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Description

2-phenoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its complex structure, which includes a phenoxyethyl group, a methyl group, and a phenyl group attached to an indole core.

Preparation Methods

The synthesis of 2-phenoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid ethyl ester. This intermediate is synthesized by reacting ethyl acetoacetate with sodium nitrite in acetic acid and water at low temperatures . The final step involves the esterification of the carboxylic acid with 2-phenoxyethanol under acidic conditions to yield the target compound .

Chemical Reactions Analysis

2-phenoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-phenoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

2-phenoxyethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

2-phenoxyethyl 3-methyl-4-oxo-6-phenyl-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C24H23NO4/c1-16-22-20(14-18(15-21(22)26)17-8-4-2-5-9-17)25-23(16)24(27)29-13-12-28-19-10-6-3-7-11-19/h2-11,18,25H,12-15H2,1H3

InChI Key

VDKQVFWCRVGXRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CC=C3)C(=O)OCCOC4=CC=CC=C4

Origin of Product

United States

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